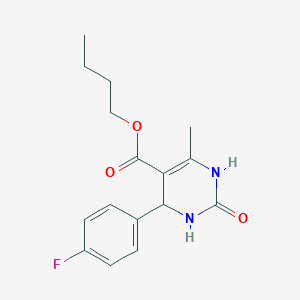![molecular formula C17H17ClN2O4S B5115821 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide, also known as CP-945,598, is a novel and potent selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized and characterized by Pfizer researchers in 2003.
Mecanismo De Acción
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide acts as a selective antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, mood, pain, and memory. By blocking the CB1 receptor, this compound can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and depression-like behaviors in rodents. In addition, this compound has been shown to reduce food intake and body weight in obese animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental model and the route of administration. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.
Direcciones Futuras
Future research on 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide could focus on its potential use in the treatment of specific diseases and conditions, such as chronic pain, anxiety disorders, and obesity. It could also investigate its pharmacokinetic and pharmacodynamic properties in humans, as well as its safety and tolerability. In addition, further studies could explore the potential of this compound as a tool for understanding the role of the endocannabinoid system in health and disease.
Métodos De Síntesis
The synthesis of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide involves a series of chemical reactions starting from commercially available starting materials. The key step is the coupling of 4-chloroaniline with 4-bromo-2-(cyclopropylamino)acetophenone to form the aryl amide intermediate. This intermediate is then treated with sodium sulfonate to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide has been extensively studied in preclinical models as a potential therapeutic agent for various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of obesity, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-12-1-3-14(4-2-12)20-25(22,23)16-9-7-15(8-10-16)24-11-17(21)19-13-5-6-13/h1-4,7-10,13,20H,5-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNZJAUWNRYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5115748.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
![2-(3-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5115759.png)
![4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5115765.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)
![{5-[3-(benzyloxy)-4-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5115811.png)
![5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)

![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)
